Trypan blue
Overview
Description
Synthesis Analysis
Trypan blue is derived from toluidine, which is any of several isomeric bases, C14H16N2, derived from toluene . It is so-called because it can kill trypanosomes, the parasites that cause sleeping sickness . An analog of trypan blue, suramin, is used pharmacologically against trypanosomiasis .Molecular Structure Analysis
The molecular formula of Trypan blue is C34H24N6Na4O14S4 . It has a molar mass of 872.88 . The extinction coefficient for trypan blue is 6⋅10^4 M^−1 cm^−1 at 607 nm in methanol .Chemical Reactions Analysis
Trypan blue has been observed to rupture dead or dying cells, leading to morphological changes . This is due to rapid water influx, which may cause the cells to rupture and disappear . This phenomenon was not observed when staining cells with propidium iodide .Physical And Chemical Properties Analysis
Trypan blue appears deep blue in aqueous solution . It has a melting point of over 300 °C . It is soluble in water at a concentration of 10mg/ml . It is also soluble in methyl Cellosolve at 20 mg/mL, and in ethanol at 0.6 mg/mL .Scientific Research Applications
1. Cell Death Measurement
Trypan blue is used as a colorimetric dye for staining dead cells. It facilitates the observation of dead cells using light microscopy at low resolution. This staining procedure is rapid and useful for determining the overall viability of cells in culture before commencing scientific experimentation or quantifying cell death after cytotoxic stimuli (Crowley et al., 2016).
2. Studying Pore Formation in Cells
Trypan blue has been instrumental in demonstrating that certain toxins, like the pore-forming toxin HlyII from Bacillus cereus, can allow the dye to enter viable cells, challenging the previous assumption that trypan blue only stains dead cells. This discovery underlines the importance of interpreting trypan blue staining with caution, as it may indicate increased membrane permeability rather than cell death (Tran et al., 2011).
3. Non-Toxicity in Retinal Pigment Epithelium
Research has shown that trypan blue does not have a toxic effect on cultured retinal pigment epithelial cells, indicating its safety for use in certain cell culture contexts (Stalmans et al., 2003).
4. Mycorrhizal Fungi Staining
Trypan blue has been a popular stain for mycorrhizal fungi. However, due to its classification as a possible human carcinogen, safer alternatives like aniline blue or methyl blue have been suggested (Grace & Stribley, 1991).
5. Teratogenic Effects Study
Trypan blue has been widely used in laboratory work to study teratogenic activities due to its ability to induce malformations in mammals (Turbow, 1965).
6. Surgical Applications
In surgical contexts, trypan blue is used to enhance visibility during procedures. For example, it has been used to quantify ingress of fluids into the anterior chamber during ocular surgery (Vasavada et al., 2007).
7. Cell Viability Analysis
Trypan blue is a standard in cell viability analysis, both manually using a hemocytometer and with modern automated instruments for efficiency and reproducibility (Louis & Siegel, 2011).
Safety And Hazards
Future Directions
Trypan blue has been used to trace fluid uptake by viable macrophage-like cells in animals . It has also been adapted to visualize pinocytosis in viable cells . Future research may focus on improving the accuracy of cell viability measurements using trypan blue, which is critical for cellular therapies .
properties
IUPAC Name |
tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N6O14S4.4Na/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNADSQYFUSGOU-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N6Na4O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026268 | |
Record name | C.I. Direct Blue 14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
960.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992), Gray-blue to blue powder; [CAMEO] | |
Record name | TRYPAN BLUE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16249 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trypan blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1984 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
1 to 10 mg/mL at 68 °F (NTP, 1992), 20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol, Soluble in water, In water, <0.1 mg/mL | |
Record name | TRYPAN BLUE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16249 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trypan blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2945 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A dose of 50 mg per kg /of trypan blue/ appears to be the optimum teratogenic dose. A characteristic observation with trypan blue is that with treatment after the 9th day of gestation defects are rare. This fact has supported other evidence that the mechanism of action was dependent on disruption of yolk sac nutrition. ... Studies have produced evidence indicating a possible action of trypan blue on a nutritive function of the visceral yolk sac. The failure of the trypan blue to act directly upon the embryo is generally held ... ., The absence of teratogenic action after the initiation of chorio-allantoic placentation also indicated that yolk sac function was important in pathogenesis. The dye can be visualized in the cells of the visceral yolk sac. ... . The protein-trypan blue complex is concentrated in lysosomes. Through disruption of the enzymatic digestive process in the yolk sac lysosome, trypan blue may interfere with normal embryonic nutritive processes. | |
Record name | Trypan blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2945 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid; and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid; and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts. | |
Record name | Trypan blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2945 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Trypan blue | |
Color/Form |
Bluish-grey powder, Dark greenish-brown powder., Aqueous solution deep blue with violet tinge | |
CAS RN |
72-57-1 | |
Record name | TRYPAN BLUE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16249 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Trypan Blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Blue 14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRYPAN BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2ZWO3LS3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Trypan blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2945 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
greater than 572 °F (NTP, 1992), 300 °C | |
Record name | TRYPAN BLUE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16249 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trypan blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2945 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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